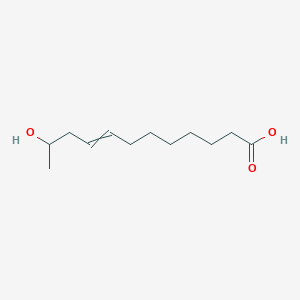

11-Hydroxydodec-8-enoic acid

Description

Contextualization within Hydroxy Fatty Acid Metabolism and Signaling

Hydroxy fatty acids are products of fatty acid metabolism and are involved in a variety of biological processes across different organisms. In general, the introduction of a hydroxyl group into a fatty acid chain can occur at various positions, leading to alpha (α), beta (β), or omega (ω) and sub-terminal hydroxy fatty acids. 11-Hydroxydodec-8-enoic acid is classified as an (ω-1)-hydroxy fatty acid, as the hydroxyl group is located on the carbon atom adjacent to the terminal methyl group.

The biosynthesis of such molecules is often linked to pathways like peroxisomal β-oxidation. In the nematode C. elegans, the biosynthesis of a class of signaling molecules called ascarosides involves the modification of long-chain fatty acids. acs.orgnih.govcaltech.edumdpi.com These long-chain fatty acids undergo hydroxylation at the (ω-1) position, followed by chain shortening through peroxisomal β-oxidation to produce the fatty acid side chains of various ascarosides. acs.orgnih.govcaltech.edumdpi.com this compound serves as a precursor or a structural component of certain ascarosides, which are crucial for regulating developmental timing and social behaviors in C. elegans. acs.orgebi.ac.uk

Beyond their role as metabolic intermediates, hydroxy fatty acids can also function as signaling molecules themselves. For instance, other types of hydroxydodecanoic acids, such as 3-hydroxydodecenoic acid, are involved in bacterial quorum sensing, a form of cell-to-cell communication. chemicalbook.comresearchgate.net While the direct signaling role of free this compound is not as well-defined, its incorporation into the complex ascaroside structures highlights its significance in chemical communication. ebi.ac.ukacs.org The metabolism of fatty acids into such signaling molecules is a key area of research, as it connects nutritional status with developmental and behavioral regulation. acs.org

Isomeric Forms and Stereochemical Considerations (e.g., (E) and (Z) configurations of the double bond)

The structure of this compound allows for several isomeric forms, which are critical to its biological activity. The presence of a double bond at the 8th carbon position gives rise to geometric isomers, designated as (E) (trans) and (Z) (cis) configurations. Additionally, the hydroxyl group at the 11th carbon creates a chiral center, leading to the possibility of (R) and (S) enantiomers.

The specific stereochemistry of the naturally occurring this compound moiety within ascarosides has been a subject of detailed investigation. For example, ascr#19, an ascaroside from C. elegans, contains a (2E,11R)-11-hydroxydodec-2-enoic acid component, indicating a specific trans configuration for the double bond at a different position and an R configuration at the chiral center. ebi.ac.uk While this provides insight into the stereospecificity of the biosynthetic machinery in C. elegans, the exact stereochemical identity of the this compound precursor can vary.

Synthetic studies have been conducted to produce different isomers of hydroxydodecenoic acids to investigate their biological roles. For instance, methods for the synthesis of (E)-11-hydroxydodec-8-enoic acid have been reported, often as a precursor for more complex molecules. researchgate.net Similarly, synthetic routes to (Z)-hydroxydodecenoic acids have been developed, sometimes in the context of creating pheromones for insects. cdnsciencepub.com The ability to synthesize specific stereoisomers is crucial for elucidating the structure-activity relationships of these molecules and for confirming the structures of natural products.

| Feature | Description | Possible Forms | Significance |

|---|---|---|---|

| Geometric Isomerism | Arrangement of substituents around the C8=C9 double bond. | (E) or trans (Z) or cis | Determines the overall shape of the molecule and its fit into receptor binding sites. |

| Stereoisomerism | Three-dimensional arrangement of atoms at the C11 chiral center. | (R)-enantiomer (S)-enantiomer | Crucial for biological activity, as enzymes and receptors are often stereospecific. |

Significance in the Broader Landscape of Lipidomics Research

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding cellular processes, disease pathogenesis, and organismal biology. biorxiv.orgmdpi.com Within this landscape, the study of modified fatty acids like this compound is of growing importance. These molecules represent a class of lipids that are not just structural components or energy storage molecules, but also active participants in signaling and regulation.

The analysis of hydroxy fatty acids presents unique challenges and opportunities in lipidomics. Advanced analytical techniques, such as mass spectrometry coupled with liquid chromatography (LC-MS), are essential for their detection and characterization, often requiring specialized methods to resolve isomers and determine the exact position of modifications. biosciencedbc.jp The development of new analytical workflows is crucial for expanding our understanding of the diversity and function of these lipids. biorxiv.org

Structure

3D Structure

Properties

CAS No. |

58654-19-6 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

11-hydroxydodec-8-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h5,7,11,13H,2-4,6,8-10H2,1H3,(H,14,15) |

InChI Key |

AFAJXZQHGXEQCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways

De Novo Biosynthetic Routes and Precursors

De novo biosynthesis refers to the creation of complex molecules from simple precursors. In engineered microbial systems, the synthesis of HFAs, including dodecenoic acid derivatives, begins with a central carbon source like glucose. unl.eduunl.edu The metabolic pathway is constructed by introducing and optimizing a series of enzymatic steps.

The process in an engineered host such as Escherichia coli starts with glucose conversion to acetyl-CoA through native central metabolic pathways. acs.org Key steps are then engineered to channel this precursor into fatty acid synthesis:

Increased Precursor Supply : The enzyme acetyl-CoA carboxylase (ACCase) is often overexpressed to enhance the conversion of acetyl-CoA into malonyl-CoA, a critical building block for fatty acid elongation. unl.edu

Fatty Acid Elongation : The endogenous fatty acid synthase II (FAS II) complex condenses acetyl-CoA and malonyl-CoA to produce acyl-ACP (acyl carrier protein) molecules of varying chain lengths. acs.org

Chain Length Termination : To specifically generate the C12 backbone required for dodecenoic acid derivatives, chain-length-specific acyl-ACP thioesterases (TEs) are introduced. acs.org For example, 'TesA or UcFatB2 can be used to hydrolyze the 12-carbon acyl-ACP, releasing free dodecanoic acid. unl.eduacs.org

Hydroxylation : The released fatty acid is then hydroxylated by a specific fatty acid hydroxylase, such as a cytochrome P450 monooxygenase, to produce the final hydroxy fatty acid. unl.eduacs.org

In Saccharomyces cerevisiae, similar strategies are employed, engineering the fatty acid synthase (FAS) and introducing heterologous enzymes to produce specific HFAs from glucose or ethanol (B145695). nih.gov

Microbial and Fungal Biotransformation Mechanisms

Microbial biotransformation is a key process for producing novel hydroxy fatty acids from unsaturated fatty acid precursors. inflibnet.ac.inresearchgate.netinteresjournals.orgnmb-journal.com This approach utilizes whole microbial cells or their isolated enzymes as biocatalysts to perform specific chemical modifications on a substrate that are often difficult to achieve through conventional chemistry. interesjournals.orgnih.gov These reactions are highly regio- and stereospecific and are conducted under mild conditions, making them an environmentally favorable option. inflibnet.ac.innih.gov For instance, Pseudomonas aeruginosa PR3 can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. researchgate.net Similarly, various plant secondary metabolites, including unsaturated carboxylic acids, have been produced by implementing artificial biosynthetic pathways in recombinant E. coli. nih.gov

Fatty acid hydratases (FAHs) are enzymes found in microorganisms that catalyze the addition of water to the double bonds of unsaturated fatty acids, a process known as hydration. mdpi.com This reaction is a direct method for producing hydroxy fatty acids. For example, hydratases from various bacteria can hydrate (B1144303) oleic and linoleic acids at the C-10 position. gsartor.org A novel hydratase from Lactobacillus acidophilus, named FA-HY1, can convert linoleic acid into 13-hydroxy-cis-9-octadecenoic acid and is also capable of converting C20 and C22 polyunsaturated fatty acids into their corresponding hydroxy derivatives. nih.gov The enzyme from Lactobacillus plantarum requires FAD as a cofactor and catalyzes the reversible hydration of linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. sci-hub.se

Dioxygenases, particularly lipoxygenases (LOXs), are non-heme iron-containing enzymes that catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system. nih.govmdpi.com The resulting fatty acid hydroperoxides can then be metabolized further. nih.gov In plants, LOXs act on linoleic and linolenic acid to form hydroperoxides, which are precursors to signaling molecules. mdpi.com For example, 13-lipoxygenases in plants can synthesize precursors for 12-hydroxydodec-9-enoic acid from α-linolenic acid. researchgate.net Soybean lipoxygenase-2 has been shown to convert arachidonic acid into a complex trihydroxy-eicosadienoic acid derivative. nih.gov

Unspecific peroxygenases (UPOs) are fungal enzymes that use hydrogen peroxide to perform a wide range of oxyfunctionalization reactions, including the hydroxylation of C-H bonds. mdpi.comfrontiersin.org UPOs are notable for their ability to hydroxylate saturated and unsaturated fatty acids. mdpi.comnih.govnih.gov Different UPOs exhibit varied regioselectivity; for instance, some hydroxylate long-chain fatty acids at subterminal positions (ω-1, ω-2, ω-3), while others can attack internal carbons. mdpi.comfrontiersin.org

Three short UPOs have been identified that can selectively hydroxylate C8–C12 fatty acids at the C4 and C5 positions. nih.govacs.org The peroxygenase from Chaetomium globosum (CglUPO) can oxidize terminal unsaturated fatty acids, forming multiple monohydroxylated products by attacking various carbon atoms along the chain. mdpi.com This broad substrate scope and catalytic versatility make UPOs promising biocatalysts for generating diverse hydroxy fatty acids, although overoxidation to form keto acids can be a competing reaction. frontiersin.orgnih.gov

Metabolic engineering has successfully created microbial factories for the production of hydroxy fatty acids from renewable feedstocks. unl.eduunl.edu In E. coli, strategies involve enhancing the fatty acid biosynthesis pathway and introducing a fatty acid hydroxylase.

A common approach includes:

Blocking β-oxidation : The gene fadD, which encodes an acyl-CoA synthetase essential for fatty acid degradation, is often knocked out to prevent the breakdown of both the free fatty acid (FFA) intermediates and the final HFA products. unl.edufrontiersin.orgtandfonline.com This deletion can significantly increase the final HFA titer. unl.edutandfonline.com

Overexpressing Key Enzymes : Co-expression of acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA) boosts FFA production. unl.eduunl.edu

Introducing a Hydroxylase : A fatty acid hydroxylase, such as the cytochrome P450 CYP102A1 from Bacillus megaterium (P450BM3), is introduced to perform the final hydroxylation step. unl.eduunl.edutandfonline.com

Using these strategies, engineered E. coli strains have produced a mixture of HFAs, including 11-hydroxydodecanoic acid, directly from glucose, with fed-batch fermentation achieving titers up to 548 mg/L. unl.eduunl.edu

Saccharomyces cerevisiae has also been engineered for HFA production. nih.gov By engineering the fatty acid synthase (FAS) for specific chain-length production (e.g., octanoic acid) and expressing a P450 enzyme system, researchers have achieved de novo biosynthesis of 8-hydroxyoctanoic acid. nih.gov The efficiency of these systems can be highly dependent on the carbon source, with ethanol sometimes being preferred over glucose. nih.gov Other engineering efforts in yeast have focused on producing valuable chemicals like flavonoids, carnosic acid, and succinic acid, demonstrating the versatility of this host for complex biosynthetic pathways. mdpi.comfrontiersin.orgdtu.dk

Table 1: Examples of Engineered Microbial Systems for Hydroxy Fatty Acid (HFA) Production

| Host Organism | Key Genetic Modifications | Substrate(s) | Main HFA Product(s) | Reported Titer / Yield | Reference(s) |

|---|---|---|---|---|---|

| Escherichia coli | Overexpression of ACCase, 'TesA; Knockout of fadD; Expression of CYP102A1 | Glucose | 9-OH-C10, 11-OH-C12, 10-OH-C16, 12-OH-C18 | 58.7 mg/L (flask); 548 mg/L (fermenter) | unl.edu, unl.edu |

| Escherichia coli | Knockout of fadD; Expression of P450BM3, GDH | Dodecanoic acid | C12 HFAs | 702.3 mg/L | tandfonline.com |

| Escherichia coli | Expression of AlkBGT (hydroxylase system); Knockout of fadD, fadE; Co-expression of FadL (transporter) | Decanoic acid | ω-hydroxydecanoic acid | Yield increased with fad knockouts | frontiersin.org |

| Saccharomyces cerevisiae | Engineered FAS (R1834K); Expression of CYP-CPR system | Glucose, Ethanol | 8-hydroxyoctanoic acid | up to 3 mg/L | nih.gov |

Involvement of Peroxisomal β-Oxidation in Derivative Formation (e.g., in Caenorhabditis elegans)

In the nematode Caenorhabditis elegans, peroxisomal β-oxidation plays a crucial role in the biosynthesis of ascarosides, a family of signaling molecules that regulate development and behavior. uniprot.orgpnas.org These ascarosides are modular structures composed of a sugar (ascarylose) and a fatty acid-derived side chain. pnas.org The biosynthesis of these side chains involves the shortening of long-chain fatty acids via peroxisomal β-oxidation cycles. pnas.orgusda.gov

The process directly involves enzymes acting on ascaroside precursors rather than just free fatty acids. pnas.org Key enzymes in this pathway include several acyl-CoA oxidases (ACOX), which catalyze the first, rate-limiting step. uniprot.orgpnas.orgbiorxiv.org These ACOX enzymes can form various homo- and heterodimers with distinct substrate specificities, acting on fatty acyl-CoAs and hydroxylated fatty acyl-CoAs. uniprot.orgpnas.org For example, ACOX-1 has a broad substrate range, including dodecanoyl-CoA (C12). uniprot.org Mutations in the genes encoding these enzymes, such as dhs-28 and daf-22, disrupt this pathway, leading to defects in the production of daumones (a type of ascaroside) and an accumulation of fatty acids. usda.gov This pathway is essential for the nematode, not only for producing pheromones but also for disposing of toxic very-long-chain fatty acids. usda.gov While direct evidence for the processing of 11-hydroxydodec-8-enoic acid is not specified, the pathway's action on C12 and hydroxylated fatty acids suggests its potential involvement in forming derivatives of such molecules in C. elegans. uniprot.orgpnas.org

ω-Oxidation and α-Oxidation Pathways Leading to Hydroxy Fatty Acids

Besides the major β-oxidation pathway, fatty acids can be metabolized through minor routes like ω-oxidation and α-oxidation, which can generate hydroxy fatty acids. wikilectures.euallen.innih.gov

ω-Oxidation is an alternative pathway that occurs primarily in the endoplasmic reticulum of liver and kidney cells. allen.inbyjus.com It involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid. wikilectures.euwikipedia.org This pathway is typically minor for medium-chain fatty acids (C10-C12) but becomes more significant when β-oxidation is defective. allen.inwikipedia.org The process occurs in three main steps:

Hydroxylation : A hydroxyl group is introduced at the ω-carbon by a cytochrome P450 enzyme, forming an ω-hydroxy fatty acid. allen.inbyjus.comwikipedia.org

Oxidation to Aldehyde : The new hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxyl group by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. allen.inbyjus.com

This pathway is important for detoxification and can serve as a secondary source of energy. allen.in

α-Oxidation occurs in peroxisomes and involves the oxidation of the α-carbon (C2) of a fatty acid. wikilectures.euallen.in This pathway is primarily used for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be processed by β-oxidation due to a methyl group at the C3 position. nih.gov The α-oxidation process removes a single carbon from the carboxyl end, allowing the shortened fatty acid to then enter the β-oxidation pathway. nih.govbyjus.com It can also act on 2-hydroxylated straight-chain fatty acids. nih.gov

Metabolism and Biological Fate

Intracellular Transport and Activation Mechanisms

The initial steps in the metabolism of 11-hydroxydodec-8-enoic acid are its entry into the cytosol and its subsequent biochemical activation. These processes are critical for trapping the molecule within the cell and preparing it for downstream metabolic pathways.

The uptake of medium- and long-chain fatty acids from the extracellular environment into the cell is not a passive process but is facilitated by a family of membrane-bound proteins known as Fatty Acid Transport Proteins (FATPs). FATP1, a prominent member of this family, is expressed in tissues with high fatty acid metabolism, such as skeletal muscle and adipose tissue. Research indicates that molecules with structural similarities to this compound are recognized and transported by these proteins. It is therefore established that this compound is a substrate for FATP-mediated transport. The efficiency of this transport is governed by the protein's affinity for the C12 backbone, with the presence of the hydroxyl group at the ω-1 position (C11) and the cis-double bond at C8 potentially influencing binding kinetics and translocation rates across the cell membrane.

Once inside the cell, this compound must be activated before it can be metabolized. This activation is an energy-dependent process catalyzed by a class of enzymes known as acyl-CoA synthetases (ACS), also referred to as fatty acid ligases. These enzymes convert the fatty acid into its corresponding thioester derivative, 11-hydroxydodec-8-enoyl-CoA. The reaction consumes one molecule of ATP, which is hydrolyzed to AMP and pyrophosphate (PPi), making the reaction essentially irreversible. This conversion serves two primary purposes: it traps the fatty acid within the cell by adding a large, charged CoA group, and it "primes" the molecule, increasing its chemical reactivity for subsequent enzymatic reactions, most notably mitochondrial beta-oxidation.

| Substrate | Enzyme Class | Primary Product | Cofactors/Co-substrates |

|---|---|---|---|

| This compound | Acyl-CoA Synthetase (Ligase) | 11-Hydroxydodec-8-enoyl-CoA | ATP, Coenzyme A (CoA) |

Integration into Central Metabolic Pathways

Following its activation, 11-hydroxydodec-8-enoyl-CoA is directed towards catabolic pathways to generate cellular energy or is used as a substrate for the formation of other lipid species.

The primary catabolic fate for 11-hydroxydodec-8-enoyl-CoA is the mitochondrial beta-oxidation cascade, a cyclical process that sequentially shortens the fatty acyl chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂. The acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ donate electrons to the electron transport chain, ultimately driving ATP synthesis.

The degradation of 11-hydroxydodec-8-enoyl-CoA requires auxiliary enzymes to handle its unsaturation. After three standard beta-oxidation cycles, the double bond at the C8 position (which becomes a C2 position in the shortened acyl-CoA intermediate) is processed by enoyl-CoA isomerase, which converts the cis- or trans-double bond into the trans-Δ² configuration required for the subsequent step. The oxidation continues until the chain is fully broken down. The final cycle yields one molecule of acetyl-CoA and one molecule of 3-hydroxybutyryl-CoA, which is subsequently converted into two additional molecules of acetyl-CoA. The presence of the C11 hydroxyl group does not sterically hinder the process, as it is located near the terminal methyl end of the molecule.

| Product | Total Yield per Molecule | Metabolic Fate |

|---|---|---|

| Acetyl-CoA | 6 molecules | Enters Citric Acid Cycle for further oxidation |

| NADH | 5 molecules | Donates electrons to Complex I of the Electron Transport Chain |

| FADH₂ | 4 molecules* | Donates electrons to Complex II of the Electron Transport Chain |

*Note: The yield of FADH₂ is reduced by one molecule because the initial acyl-CoA dehydrogenase step is bypassed for the pre-existing double bond.

For beta-oxidation to occur, the activated 11-hydroxydodec-8-enoyl-CoA must first be transported from the cytosol into the mitochondrial matrix. This transport is mediated by the carnitine shuttle system. The enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to carnitine, forming the corresponding acylcarnitine ester: 11-hydroxydodec-8-enoylcarnitine . This molecule is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, regenerating 11-hydroxydodec-8-enoyl-CoA and freeing carnitine to be shuttled back to the cytosol. This transport mechanism is a key regulatory point in fatty acid oxidation.

Bioconversion to Other Lipid Metabolites and Conjugates

Beyond its role as an energy substrate, this compound can undergo several biotransformations. The hydroxyl group at the C11 position provides a reactive site for further modifications. One significant pathway is its oxidation to a dicarboxylic acid. The C11 hydroxyl group can be oxidized first to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. This process results in the formation of dodec-8-ene-1,11-dioic acid . This dicarboxylic acid can then undergo beta-oxidation from both ends, providing an alternative catabolic route.

Additionally, the hydroxyl group serves as a conjugation site for phase II detoxification reactions. It can be modified by glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via sulfotransferases), increasing its water solubility and facilitating its excretion from the body. These conjugation pathways are common for both endogenous and xenobiotic compounds containing hydroxyl moieties.

| Parent Compound | Reaction Type | Enzyme Family (Example) | Potential Product |

|---|---|---|---|

| This compound | Oxidation | Alcohol/Aldehyde Dehydrogenase | Dodec-8-ene-1,11-dioic acid |

| This compound | Glucuronidation | UDP-glucuronosyltransferase (UGT) | 11-O-glucuronyl-dodec-8-enoic acid |

| This compound | Sulfation | Sulfotransferase (SULT) | 11-O-sulfo-dodec-8-enoic acid |

Formation of Ascaroside Derivatives

Ascarosides are a class of glycolipid signaling molecules crucial for the development and behavior of nematodes like Caenorhabditis elegans. ebi.ac.uknih.gov These molecules consist of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain. ebi.ac.uknih.gov The biosynthesis of ascarosides is a modular process, integrating components from carbohydrate metabolism, fatty acid β-oxidation, and amino acid catabolism. ebi.ac.uk

This compound serves as a fatty acid building block in the formation of certain ascarosides. The process generally involves the peroxisomal β-oxidation of long-chain fatty acids to produce fatty acid side chains of varying lengths. nih.govelifesciences.org These side chains are then linked to an ascarylose sugar. For instance, ascr#19 is an (ω−1)-hydroxy fatty acid ascaroside that is formed by the formal condensation of the hydroxyl group of (2E,11R)-11-hydroxydodec-2-enoic acid with ascarylopyranose. ebi.ac.uk

The structural diversity of ascarosides is generated through the modification of these fatty acid side chains. ebi.ac.uk Acyl-CoA oxidases (ACOX) play a key role in regulating the length of these side chains by participating in the β-oxidation cycles. nih.gov Specific ACOX enzymes have preferences for substrates of certain chain lengths; for example, ACOX-1.4 is involved in processing ascarosides with 9- and 11-carbon side chains. nih.gov This enzymatic control allows for the fine-tuning of the ascaroside mixture produced by the nematode, which in turn affects their biological function as pheromones controlling development and behavior. nih.govnih.gov

The biosynthesis of these complex molecules is also influenced by environmental factors such as nutritional status, which can directly affect the availability of precursor fatty acids and the resulting ascaroside profile. ebi.ac.uknih.gov

Lactone Formation (e.g., δ-lactones)

This compound can undergo intramolecular cyclization to form lactones. This process is of interest in both biological systems and industrial applications for the production of flavor and fragrance compounds. nih.govscentspiracy.com The formation of a δ-lactone (a six-membered ring) from a hydroxy fatty acid is a key transformation.

One of the prominent lactones that can be derived from a C12 hydroxy acid is δ-dodecalactone. nih.govgoogle.com This lactone is known for its creamy, coconut-like, and fruity aroma and is naturally found in milk fat and some fruits. scentspiracy.com The synthesis of δ-dodecalactone can be achieved through the cyclization of a corresponding δ-hydroxy acid. google.com While not directly from this compound without prior modification, the general principle of lactonization applies. The enzymatic or chemical conversion of the double bond and modification of the hydroxyl position in this compound could yield a precursor for δ-dodecalactone.

The biotechnological production of δ-lactones often utilizes microorganisms that can convert fatty acids from vegetable oils into these valuable flavor compounds. nih.gov This process involves enzymes that catalyze the hydration of double bonds and subsequent oxidation steps to introduce a hydroxyl group at the appropriate position for lactonization. nih.govresearchgate.net For example, certain bacteria are capable of producing δ-decalactone and δ-dodecalactone from fatty acid precursors. nih.gov

The intramolecular esterification of γ- or δ-hydroxy acids to form lactones can also be achieved through chemical means, often by heating under acidic conditions.

Biological Significance and Functional Roles

Role as Endogenous Metabolites and Signaling Molecules

As an endogenous compound, 11-hydroxydodec-8-enoic acid is not merely a metabolic byproduct but an active participant in biochemical signaling. It serves as the direct architectural foundation for specific classes of signaling molecules that regulate complex life cycle decisions and social behaviors in certain organisms.

In the world of nematodes, particularly the model organism Caenorhabditis elegans, a sophisticated chemical language governs development and behavior. This language is composed of small molecules known as ascarosides. Ascarosides consist of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-derived side chain. This compound serves as a crucial side chain for some of these signaling molecules.

Research has identified that this hydroxy fatty acid is a key component of Ascaroside #2 (ascr#2). In this molecule, the carboxylic acid group of this compound forms an ester linkage with the ascarylose sugar. Ascr#2 is part of a complex blend of ascarosides that collectively function as the C. elegans dauer pheromone. This pheromone blend informs individual nematodes about population density and environmental conditions. High concentrations of the pheromone signal overcrowding and resource scarcity, inducing larvae to enter a stress-resistant, alternative developmental stage known as the "dauer" larva, thereby halting reproductive development until conditions improve. Furthermore, specific ascarosides, including those derived from this fatty acid, also act as sex pheromones, attracting males and influencing mating behaviors.

| Ascaroside Derivative | Organism | Primary Biological Function | Signaling Context |

|---|---|---|---|

| Ascaroside #2 (ascr#2) | Caenorhabditis elegans | Induction of dauer larva formation | High population density, environmental stress |

| Ascaroside #2 (ascr#2) | Caenorhabditis elegans | Male attraction and mating cue | Chemical communication for reproduction |

Beyond nematodes, this compound is a vital biosynthetic precursor for macrolide pheromones in certain insect species. Macrolides are macrocyclic lactones (cyclic esters) that are highly potent and specific chemical signals. The bifunctional nature of this compound, possessing both a hydroxyl group and a carboxylic acid, allows for an intramolecular esterification reaction (lactonization) to form a stable 12-membered ring structure.

A prominent example is found in stored-product pests like the rusty grain beetle, Cryptolestes ferrugineus. This species utilizes macrolide aggregation pheromones to attract conspecifics of both sexes to food sources, facilitating mass infestation and mating. One of the key components of its pheromone blend is (Z)-dodec-8-en-11-olide. This compound is directly synthesized in the insect via the lactonization of (Z)-11-hydroxydodec-8-enoic acid. The biosynthesis of this specific pheromone highlights a conserved biochemical strategy where a simple hydroxy fatty acid is cyclized to create a potent, species-specific signal.

| Pheromone | Source Organism | Pheromone Type | Biological Function |

|---|---|---|---|

| (Z)-Dodec-8-en-11-olide | Rusty Grain Beetle (Cryptolestes ferrugineus) | Macrolide | Aggregation (attracts both sexes to food/mating sites) |

Contribution to Cellular Homeostasis and Lipid Dynamics

This compound is an integral part of the broader network of lipid metabolism and cellular homeostasis. As a hydroxylated fatty acid, its processing and effects within the cell differ from those of its non-hydroxylated counterparts. Such modifications are often key steps in fatty acid catabolism or signaling pathway activation.

The presence of a hydroxyl group near the terminal (omega) end of the fatty acid chain, specifically at the ω-1 position, typically directs it towards specific metabolic pathways. Hydroxylated fatty acids are often substrates for peroxisomal β-oxidation, as the modification can hinder their entry into the mitochondrial β-oxidation spiral. Peroxisomes are specialized in handling unusual lipids, including very-long-chain and modified fatty acids. The metabolism of this compound within the peroxisome would involve its stepwise shortening, contributing to the cellular pool of acetyl-CoA and maintaining energy balance.

Furthermore, the incorporation of modified fatty acids like this one into complex lipids (e.g., phospholipids) could potentially alter the biophysical properties of cellular membranes. Changes in membrane fluidity, curvature, and the formation of lipid microdomains are critical for the function of membrane-bound proteins and signaling complexes. While direct evidence for this compound's specific role in membrane dynamics is an area of ongoing investigation, its structural characteristics are consistent with those of other lipid molecules known to modulate cellular homeostasis.

Potential as Precursors for Novel Bioactive Compounds

The chemical structure of this compound makes it a highly valuable and versatile starting material (chiral synthon) for the synthesis of novel bioactive compounds. Its three distinct functional groups—the carboxylic acid, the secondary alcohol, and the alkene—can be selectively targeted to build molecular complexity and create analogs of natural products or entirely new chemical entities.

Macrolide Synthesis: As established by nature, the most direct application is the synthesis of 12-membered macrolides through lactonization. Chemists can exploit this to create libraries of macrolide analogs for screening in drug discovery programs, targeting areas such as antimicrobial, antifungal, or anticancer activity.

Alkene Functionalization: The C8-C9 double bond is a site for numerous chemical transformations. It can be hydrogenated to produce the saturated analog, 11-hydroxydodecanoic acid, another useful precursor. Alternatively, it can undergo epoxidation to form an epoxide, which can then be opened with various nucleophiles to generate a diverse array of diol or amino-alcohol derivatives.

Derivatization of Functional Groups: The carboxyl and hydroxyl groups can be independently modified. The acid can be converted to amides or esters, while the alcohol can be oxidized to a ketone or used in ether synthesis, further expanding the range of possible derivatives.

This synthetic utility is particularly relevant for developing sustainable pest management strategies. The synthesis of pheromone analogs based on the this compound scaffold can lead to the development of highly specific lures for insect trapping or agents for mating disruption, offering an environmentally benign alternative to broad-spectrum insecticides.

| Target Functional Group | Chemical Transformation | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Hydroxyl & Carboxyl | Intramolecular Lactonization | 12-Membered Macrolides | Pheromone synthesis, antimicrobial drug discovery |

| C8-C9 Double Bond | Hydrogenation | Saturated Hydroxy Acids | Precursors for saturated macrolides and polymers |

| C8-C9 Double Bond | Epoxidation | Epoxy Hydroxy Acids | Intermediates for diol and amino-alcohol synthesis |

| Carboxylic Acid | Amidation | Hydroxy Amides | Bioactive compound analogs (e.g., N-acylethanolamines) |

Synthetic Methodologies and Chemoenzymatic Production

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolbox for constructing the carbon backbone and introducing the necessary functional groups of 11-hydroxydodec-8-enoic acid. Key strategies include the formation of the carbon-carbon double bond, the cyclization to form macrolides, and convergent routes that build complex molecules from smaller fragments.

The Wittig reaction and its variations are powerful tools for the stereoselective formation of carbon-carbon double bonds, a critical feature of this compound. One documented synthesis of the (E)-isomer of this compound employs a Wittig-type condensation. researchgate.net This reaction involves the coupling of an aldehyde with a phosphonium (B103445) ylide.

In this specific synthesis, the methyl ester of 7-formylheptanoic acid, derived from the ozonolysis of cyclooctene, is condensed with the ylide generated from (3-hydroxybut-1-yl)triphenylphosphonium iodide. researchgate.net This key step assembles the twelve-carbon chain and establishes the C8-C9 double bond, leading directly to the target hydroxy acid skeleton. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Methyl ester of 7-formylheptanoic acid | (3-hydroxybut-1-yl)triphenylphosphonium iodide ylide | Wittig Condensation | 11-hydroxydodec-8(E)-enoic acid |

Table 1: Example of Wittig-type condensation for the synthesis of this compound. researchgate.net

This compound is a direct acyclic precursor for the synthesis of macrolide structures, specifically 12-membered ring lactones like (±)-recifeiolide. Lactonization, the intramolecular esterification of a hydroxy acid, is the key final step in the synthesis of these macrocycles. researchgate.net The process involves activating the carboxylic acid group to facilitate the ring-closing reaction with the distal hydroxyl group.

Various methods can be employed for macrolactonization, often requiring high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The synthesis of (±)-recifeiolide from 11-hydroxydodec-8(E)-enoic acid demonstrates this crucial transformation. researchgate.net While the specific conditions for this particular lactonization are not detailed in the provided context, general methods often involve reagents like those used in Mitsunobu reactions or other coupling agents that activate the carboxyl group. researchgate.netnih.gov

| Precursor | Reaction Type | Product |

| 11-hydroxydodec-8(E)-enoic acid | Lactonization | (±)-Recifeiolide |

Table 2: Lactonization of this compound to form a macrolide. researchgate.net

Convergent synthesis is an efficient strategy for building complex molecules by first preparing separate fragments of the target molecule and then joining them together near the end of the synthesis. This approach is particularly useful for preparing long-chain unsaturated hydroxy acids. Syntheses of related hydroxyalkenoic acids, which are precursors to macrolide pheromones, illustrate this principle. cdnsciencepub.comresearchgate.net

A key convergent step in these syntheses is the coupling of an organometallic reagent with an appropriate electrophile. cdnsciencepub.comresearchgate.net For instance, the dimagnesium salt of an acetylenic alcohol like 3-butyn-1-ol (B147353) or 5-hexyn-1-ol (B123273) can be coupled to a functionalized propargylic bromide. cdnsciencepub.comresearchgate.net This creates a 1,4-diacetylenic alcohol, which can then be further manipulated. The resulting alcohol is oxidized to the corresponding carboxylic acid, followed by selective hydrogenation of the triple bonds to Z-double bonds using a P-2 nickel catalyst to yield the desired unsaturated hydroxy acid. cdnsciencepub.comresearchgate.net

| Fragment 1 (Nucleophile) | Fragment 2 (Electrophile) | Key Reaction | Intermediate | Final Product (after further steps) |

| Dimagnesium salt of an acetylenic alcohol | Functionalized propargylic bromide | Coupling | 1,4-Diacetylenic alcohol | Unsaturated Hydroxy Acid |

Table 3: Convergent synthesis strategy for unsaturated hydroxy acids. cdnsciencepub.comresearchgate.net

Chemoenzymatic Processes for Controlled Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly advantageous for producing chiral molecules like this compound with high stereochemical purity. beilstein-journals.orgnih.gov

Whole-cell biocatalysis utilizes intact microorganisms, often genetically engineered, to perform specific chemical transformations. nih.govnih.gov This method avoids the need for enzyme purification and can be more cost-effective, as the cell's machinery regenerates necessary cofactors. Recombinant Escherichia coli and various yeast strains have been successfully used to convert fatty acids into valuable hydroxy fatty acids and their derivatives. researchgate.netresearchgate.net

For example, a process has been developed where linoleic acid is first converted to 13-hydroxyoctadec-9-enoic acid by a linoleate (B1235992) hydratase. researchgate.net This intermediate can then be transformed into 12-hydroxydodeca-9-enoic acid by recombinant E. coli cells that perform a subsequent oxidation or cleavage reaction. researchgate.net These hydroxy fatty acids can be further converted into lactones, such as γ-dodecelactone, using wild-type yeast cells. researchgate.net The efficiency of these biotransformations can be significantly enhanced by engineering the substrate transport systems within the host cells, for instance, by modulating the expression of fatty acid transport proteins like FadL. researchgate.net

| Substrate | Biocatalyst | Key Enzyme Type | Product |

| Linoleic Acid | Recombinant L. acidophilus | Linoleate Hydratase | 13-hydroxyoctadec-9-enoic acid |

| 13-hydroxyoctadec-9-enoic acid | Recombinant E. coli | Oxidative enzymes | 12-hydroxydodeca-9-enoic acid |

| Hydroxy fatty acids | Wild-type yeast cells | β-oxidation pathway | Lactones (e.g., γ-dodecelactone) |

Table 4: Examples of whole-cell biocatalysis for hydroxy fatty acid and lactone production. researchgate.net

In vitro biocatalysis employs isolated enzymes to catalyze reactions outside of a living cell. mdpi.com This approach allows for greater control over reaction conditions and can lead to higher product purity, although it may require the addition of expensive cofactors. mdpi.compreprints.org The use of enzyme cascades, where multiple enzymes work sequentially in a one-pot reaction, is a powerful strategy for synthesizing complex molecules from simple precursors. researchgate.net

Enzymes such as lipoxygenases, hydroperoxide lyases, and peroxygenases are used for the selective oxidation and hydroxylation of fatty acids. researchgate.netacs.org For instance, a multi-enzyme, one-pot process can convert linoleic acid into azelaic acid by first using a 9S-lipoxygenase and a 9/13-hydroperoxide lyase to produce 9-oxononanoic acid, which is then oxidized by an alcohol dehydrogenase. researchgate.net Unspecific peroxygenases (UPOs) have also shown the ability to hydroxylate dodecanoic acid derivatives, producing compounds like 2-hydroxydodec-2-enoic acid. acs.org These enzymatic reactions highlight the potential for creating a wide range of hydroxylated fatty acids with high regio- and stereoselectivity. frontiersin.orgmdpi.com

| Substrate | Enzyme(s) | Reaction Type | Product(s) |

| Linoleic Acid | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase, Alcohol Dehydrogenase | Oxidation Cascade | Azelaic acid (via 9-oxononanoic acid) |

| Dodecanoic acid derivative | Unspecific Peroxygenase (UPO) | Hydroxylation | 2-hydroxydodec-2-enoic acid |

Table 5: Examples of in vitro enzyme-catalyzed reactions for the modification of fatty acids. researchgate.netacs.org

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental for determining the molecular structure of 11-Hydroxydodec-8-enoic acid by probing the connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Key expected signals in the ¹H NMR spectrum would include resonances for the protons adjacent to the double bond (vinyl protons), the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons alpha and beta to the carboxyl group. ¹³C NMR would show distinct signals for the carboxylic carbon, the two olefinic carbons, and the carbon attached to the hydroxyl group.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. Electron ionization (EI) mass spectrometry of the derivatized compound (e.g., methyl ester, trimethylsilyl ether) would produce a characteristic fragmentation pattern. A key fragmentation is the alpha-cleavage adjacent to the hydroxyl group, which helps to pinpoint its location on the alkyl chain.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ indicates the C=O stretching of the carboxylic acid. A weaker absorption around 1650 cm⁻¹ would correspond to the C=C stretch of the double bond.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Observation |

|---|---|---|

| ¹H NMR | Vinyl (-CH=CH-) | ~5.3-5.5 ppm |

| Carbinol (-CH(OH)-) | ~3.6-4.0 ppm | |

| Alpha to -COOH (-CH₂-COOH) | ~2.2-2.4 ppm | |

| ¹³C NMR | Carboxyl (-COOH) | ~175-180 ppm |

| Olefinic (-C=C-) | ~125-135 ppm | |

| Carbonyl (-C-OH) | ~65-75 ppm | |

| Mass Spec. | Molecular Ion (as TMS derivative) | Fragmentation pattern showing characteristic losses |

| Alpha-cleavage | Fragments indicating position of the -OTMS group | |

| IR Spec. | Hydroxyl (-OH) | Broad peak at 3200-3400 cm⁻¹ |

| Carbonyl (C=O) | Strong, sharp peak at ~1700 cm⁻¹ | |

| Alkene (C=C) | Weak peak at ~1650 cm⁻¹ |

Chromatographic Separation Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from complex biological or chemical matrices before its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, derivatization is necessary to increase volatility and thermal stability. The carboxylic acid is typically converted to a methyl ester (FAME), and the hydroxyl group is converted to a trimethylsilyl (TMS) ether. The resulting derivative can be separated on a capillary GC column and identified by its characteristic mass spectrum and retention time.

High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for the analysis of less volatile and thermally sensitive molecules without the need for derivatization. Reversed-phase HPLC, using a C18 column, can separate hydroxy fatty acids based on their polarity and chain length. Detection can be achieved using mass spectrometry (LC-MS), which provides both retention time and mass spectral data for high-confidence identification, or with a charged aerosol detector (CAD).

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile analytes |

| Derivatization | Mandatory (e.g., esterification, silylation) | Generally not required |

| Separation Principle | Based on boiling point and polarity | Based on polarity (reversed-phase) |

| Typical Stationary Phase | Fused silica capillary column (e.g., polysiloxane) | C18 or other modified silica |

| Common Detectors | Mass Spectrometry (MS), Flame Ionization (FID) | Mass Spectrometry (MS), UV, Charged Aerosol (CAD) |

| Advantages | High resolution, extensive spectral libraries | Broad applicability, handles thermally labile compounds |

Methodologies for Stereochemical and Double Bond Position Determination

Determining the exact position of the double bond and the stereochemistry (E/Z configuration of the double bond and R/S configuration of the chiral center at C-11) requires specialized analytical approaches.

Double Bond Position : The location of the double bond at C-8 can be confirmed using mass spectrometry. One common method involves the derivatization of the double bond, for instance, by reaction with dimethyl disulfide (DMDS). The resulting thioether derivative, when analyzed by GC-MS, fragments in a predictable way that reveals the original position of the double bond. Other techniques include ozonolysis or epoxidation followed by mass spectrometric analysis, which cleaves the molecule at the double bond, allowing for its precise localization.

Stereochemical Determination : Ascertaining the stereochemistry is more challenging.

Double Bond Configuration (E/Z) : The configuration of the double bond can sometimes be distinguished by GC, as cis and trans isomers may have slightly different retention times. Silver-ion HPLC (Ag-HPLC) is a specialized technique that can effectively separate fatty acid isomers based on the number, position, and configuration of their double bonds.

Enantiomeric Configuration (R/S) : Determining the absolute configuration of the chiral center at C-11 typically requires chiral chromatography. This involves using a chiral stationary phase (CSP) in either GC or HPLC that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a biological system. This approach, known as metabolic flux analysis (MFA), provides quantitative information about the rates of metabolic pathways.

The methodology involves introducing a precursor molecule labeled with a stable isotope (e.g., ¹³C or ²H) into cells or an organism. The labeled atoms are then incorporated into various metabolites, including this compound, through biochemical reactions. By using mass spectrometry or NMR to track the incorporation pattern and rate of the isotope into the target molecule and its downstream products, researchers can map out its metabolic pathways and quantify the flow (flux) of molecules through these routes. This provides dynamic information about the synthesis and degradation of the compound that cannot be obtained from static concentration measurements alone.

Future Research Directions and Academic Opportunities

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of 11-hydroxydodec-8-enoic acid, a monomer of the plant biopolymer cutin, is not entirely understood. While it is known that cytochrome P450 enzymes are crucial for fatty acid hydroxylation, the specific enzymes responsible for the precise hydroxylation and desaturation steps to form this molecule remain to be fully identified. For instance, the enzyme CYP709C1 has been shown to hydroxylate lauric acid (a C12 fatty acid) at the ω-1 (C11) and ω-2 (C10) positions, suggesting that enzymes from this family are strong candidates for investigation. researchgate.net

Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis

| Enzyme Class | Putative Role | Known Examples in Fatty Acid Metabolism |

| Cytochrome P450s (e.g., CYP709 family) | Regio- and stereoselective hydroxylation of the fatty acid chain. | CYP709C1 metabolizes lauric acid to 11- and 10-hydroxylauric acids. researchgate.net |

| Fatty Acid Desaturases | Introduction of the double bond at the C8 position. | Various known desaturases create specific double bonds in fatty acid chains. |

| Acyl-CoA Synthetases | Activation of fatty acids for downstream modification. | Long-chain acyl-CoA synthetases (LACS) are involved in cutin biosynthesis. pnas.org |

| Acyltransferases | Transfer of the monomer into the growing cutin polymer. | Glycerol-3-phosphate acyltransferases (GPATs) are essential for cutin assembly. pnas.org |

Rational Design and Engineering of Biocatalytic Systems for Tailored Production

There is a significant opportunity to develop engineered biological systems for the controlled production of this compound. This involves the rational design of enzymes and the metabolic engineering of microbial or plant-based platforms. Cytochrome P450 monooxygenases, the key enzymes for hydroxylation, are prime targets for protein engineering. nih.gov Techniques like ancestral sequence reconstruction have proven effective in creating more stable and efficient P450 variants for fatty acid hydroxylation. nih.govresearchgate.netrsc.org By modifying the active site of candidate P450s, it may be possible to enhance their specificity towards producing the 11-hydroxy isomer from a dodecenoic acid precursor.

Metabolic engineering of host organisms, such as Escherichia coli or yeast, offers a promising route for scalable production. frontiersin.org This would involve introducing the necessary biosynthetic genes (hydroxylases, desaturases) and optimizing the host's metabolism to ensure a ready supply of fatty acid precursors. rsc.org Strategies could include blocking competing metabolic pathways, such as β-oxidation, and enhancing the transport of fatty acids into the cell. frontiersin.org Similar engineering efforts in oilseed crops, which have successfully increased the accumulation of other hydroxy fatty acids, could also be adapted for in-planta production of this compound. nih.gov

Table 2: Strategies for Engineered Bioproduction

| Approach | Description | Key Research Objectives |

| Rational Enzyme Design | Modifying enzyme structure to improve activity, stability, and regioselectivity. | Identify key active site residues in P450s; use computational modeling and directed evolution to create variants with high specificity for C11 hydroxylation. nih.govnih.gov |

| Metabolic Engineering | Optimizing cellular pathways in host organisms (e.g., microbes, plants) for production. | Introduce biosynthetic genes; enhance precursor supply; block degradation pathways. frontiersin.orgnih.gov |

| Whole-Cell Biocatalysis | Using engineered microorganisms as catalysts for the conversion of substrates. | Develop robust cell factories that can efficiently convert simple carbon sources or fatty acid feedstocks into the desired product. rsc.org |

Exploration of Novel Biological Functions and Molecular Targets

While this compound is known as a structural component of cutin, its potential role as a signaling molecule is a compelling area for future research. Cutin monomers released by fungal enzymes can trigger defense responses in plants and are involved in plant-pathogen interactions. nih.govnih.gov It is crucial to investigate whether this compound specifically functions as an elicitor of plant immunity or as a signal for developmental processes.

Furthermore, other classes of hydroxy fatty acids have been identified as having potent anti-inflammatory and anti-diabetic properties in mammals by acting on specific receptors. nih.govnih.gov A key academic opportunity is to screen this compound for similar bioactivities and to identify its molecular targets. This would involve assays to test its effect on various cell types (e.g., immune cells, epithelial cells) and techniques like affinity chromatography to isolate binding proteins, which could be receptors or enzymes that it modulates. Identifying these targets would provide a mechanistic understanding of its function and could open doors to new biotechnological applications.

Development of Advanced Analytical Platforms for Comprehensive Profiling

A thorough understanding of this compound relies on the ability to accurately detect and quantify it within complex biological matrices. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for analyzing cutin monomers, there is a need for more sensitive and comprehensive analytical platforms. researchgate.netnih.gov

Future work should focus on developing advanced LC-MS/MS methods that allow for high-throughput profiling of this and related lipid molecules. nih.govmdpi.com The use of chemical isotope labeling could enhance the screening and discovery of related compounds in plant tissues. nih.gov Combining enzymatic digestion, for example using cutinases to selectively release monomers, with high-resolution mass spectrometry can provide deeper insights into how this compound is integrated into the cutin polymer. nih.gov Developing these sophisticated analytical tools is essential for accurately mapping the distribution of this compound in different plant tissues and developmental stages, and for studying its metabolism and signaling functions.

Q & A

Q. What strategies mitigate bias when interpreting the compound’s bioactivity in heterogeneous datasets?

- Methodological Answer : Use blinding during data collection/analysis and pre-register hypotheses on platforms like Open Science Framework. Apply sensitivity analysis to test robustness against outliers. Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .

Tables for Key Methodological Comparisons

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | High specificity | Requires expensive columns |

| DFT Calculations | Stereochemical assignment | Non-destructive, theoretical validation | Computationally intensive |

| Microcosm Studies | Environmental persistence | Real-world relevance | Time-consuming, variable conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.